ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, may exhibit unique properties due to its specific functional groups and structural configuration.
Properties
IUPAC Name |
ethyl 4-(2-amino-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5/c1-2-23-15(22)14-11(24-8-12(17)20)7-13(21)19(18-14)10-6-4-3-5-9(10)16/h3-7H,2,8H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBICMDHBPSXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Esterification: The carboxylate group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It might bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-amino-2-oxoethoxy)-1-phenyl-6-oxopyridazine-3-carboxylate: Similar structure but lacks the chlorophenyl group.
Ethyl 4-(2-amino-2-oxoethoxy)-1-(2-bromophenyl)-6-oxopyridazine-3-carboxylate: Similar structure but contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Biological Activity
Ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound belonging to the pyridazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 345.76 g/mol. The presence of functional groups such as carbamoyl and chlorophenyl contributes to its unique reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.76 g/mol |
| Key Functional Groups | Carbamoyl, Methoxy, Chlorophenyl |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It could bind to certain receptors, modulating signal transduction pathways critical for various physiological responses.
- DNA Interaction : The compound might interact with DNA, influencing gene expression and cellular function.
Therapeutic Potential
Research indicates that compounds in the pyridazine family can exhibit various therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects on cancer cells.
- Anti-inflammatory Properties : Its structural features may allow it to modulate inflammatory responses.
- Antimicrobial Effects : There is potential for this compound to exhibit antimicrobial activity against certain pathogens.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer potential of related pyridazine derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . While specific data on this compound was not detailed, the structural similarities suggest a potential for similar activity.
Case Study 2: Anti-inflammatory Effects
Research focused on pyridazine derivatives has shown promising anti-inflammatory effects in animal models. The compounds were found to significantly reduce markers of inflammation when administered in controlled doses . This suggests that this compound could be explored further for its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(2-amino-2-oxoethoxy)-1-phenyl-6-oxopyridazine-3-carboxylate | Lacks chlorophenyl group | Moderate anticancer activity |
| Ethyl 4-(2-amino-2-oxoethoxy)-1-(2-bromophenyl)-6-oxopyridazine-3-carboxylate | Contains bromophenyl group | Antimicrobial properties |
The presence of the chlorophenyl group in this compound may enhance its reactivity and biological activity compared to its analogs.
Q & A
Q. What synthetic routes are recommended for ethyl 4-(carbamoylmethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Route Selection : Start with a pyridazine core functionalized at the 4-position with carbamoylmethoxy and 1-(2-chlorophenyl) groups. Acylation or nucleophilic substitution may introduce the ester group at the 3-position.
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate interactions between time (8–24 hrs), temperature (60–100°C), and molar ratios (1:1 to 1:2.5) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields high-purity product. Monitor via TLC and HPLC .
Q. What safety protocols are critical for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (similar pyridazine derivatives show moderate toxicity) .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ester group. Regularly check for decomposition via NMR .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl aromatic protons at δ 7.3–7.6 ppm) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups) .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold .
Advanced Research Questions
Q. How can computational chemistry enhance the synthesis design and reaction optimization of this compound?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate nucleophilic attack on the pyridazine core to optimize regioselectivity .
- Machine Learning : Train models on existing pyridazine reaction datasets to predict optimal solvents/catalysts. ICReDD’s approach integrates experimental data with computational predictions to reduce trial-and-error .
Q. What experimental design strategies are suitable for multivariable optimization of synthesis yield?
Methodological Answer:
- Factorial Design : Test factors like catalyst type (e.g., Pd/C vs. CuI), temperature, and solvent polarity (DMF vs. THF). A central composite design (CCD) can map nonlinear effects (Table 1) .
- Response Surface Methodology (RSM) : Optimize variables to maximize yield. For example, a 3-level CCD for temperature (60–100°C) and catalyst loading (5–15 mol%) can identify a yield plateau at 85°C/12 mol% .
Q. Table 1: Example Factorial Design for Catalyst Screening
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 80 | DMF | 62 |
| CuI | 80 | THF | 45 |
| Pd/C (10%) | 100 | DMF | 78 |
Q. How can researchers resolve contradictions in catalytic activity data during synthesis?
Methodological Answer:
- Systematic Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent sources) to isolate variables .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and identify catalyst deactivation pathways .
- Cross-Validation : Compare computational predictions (e.g., activation energy barriers from DFT) with experimental yields to validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
